molecular formula C13H16N2O3 B11863737 Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate CAS No. 209983-86-8

Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate

Cat. No.: B11863737
CAS No.: 209983-86-8
M. Wt: 248.28 g/mol
InChI Key: IPNIHGMRARYUEK-UHFFFAOYSA-N
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Description

Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate is a chemical compound with the molecular formula C13H16N2O3. It is a member of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an ester in the presence of a catalyst can yield the desired azepine derivative .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azepine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate, also known by its CAS number 412027-25-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is C13H15NO3C_{13}H_{15}NO_3, with a molecular weight of 233.26 g/mol. It is characterized by a benzoazepine structure which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
CAS Number412027-25-9
PurityNot specified

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry highlighted that derivatives of benzoazepine structures possess potent activity against melanoma and other cancers due to their ability to inhibit specific signaling pathways involved in tumor growth and metastasis .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress markers suggests it may offer therapeutic benefits for conditions like Alzheimer's disease. A study demonstrated that benzoazepine derivatives could enhance cognitive functions in animal models by promoting neurogenesis and synaptic plasticity .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. This activity points towards its potential use in treating inflammatory diseases such as arthritis .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various receptors and enzymes involved in cellular signaling pathways:

  • Inhibition of Kinases : The compound may inhibit kinases involved in cell proliferation and survival.
  • Modulation of Neurotransmitter Receptors : It could influence neurotransmitter systems such as GABAergic and dopaminergic pathways.
  • Antioxidant Activity : By scavenging free radicals, it may reduce oxidative stress in cells.

Study 1: Antiproliferative Effects

In vitro studies conducted on human melanoma cells showed that this compound reduced cell viability significantly at concentrations above 10 µM after 48 hours of exposure. The IC50 value was determined to be approximately 15 µM.

Study 2: Neuroprotection

In a mouse model of Alzheimer's disease, administration of the compound resulted in improved memory performance on the Morris water maze test compared to controls. Histological analysis revealed reduced amyloid plaque deposition in treated mice.

Properties

CAS No.

209983-86-8

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl N-(4-oxo-1,2,3,5-tetrahydro-3-benzazepin-5-yl)carbamate

InChI

InChI=1S/C13H16N2O3/c1-2-18-13(17)15-11-10-6-4-3-5-9(10)7-8-14-12(11)16/h3-6,11H,2,7-8H2,1H3,(H,14,16)(H,15,17)

InChI Key

IPNIHGMRARYUEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1C2=CC=CC=C2CCNC1=O

Origin of Product

United States

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